molecular formula C15H19F2NO4 B12285522 Boc-2,4-difluoro-D-homophenylalanine

Boc-2,4-difluoro-D-homophenylalanine

Cat. No.: B12285522
M. Wt: 315.31 g/mol
InChI Key: VIAQJZIBBDDLGW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,4-difluoro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the phenyl ring. The compound has the molecular formula C15H19F2NO4 and a molecular weight of 315.32 g/mol . It is commonly used as a building block in peptide synthesis and other chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-difluorobenzyl bromide with a protected amino acid derivative under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of Boc-2,4-difluoro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-2,4-difluoro-D-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-2,4-difluoro-D-homophenylalanine is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: As a precursor in the development of pharmaceuticals and diagnostic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-2,4-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The presence of fluorine atoms can enhance the stability and bioactivity of the compounds, while the Boc group provides protection during synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-2,4-difluoro-D-homophenylalanine is unique due to its specific stereochemistry and the presence of two fluorine atoms on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2R)-4-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)8-11(9)17/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI Key

VIAQJZIBBDDLGW-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=C(C=C(C=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

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